N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a sulfanyl acetamide linkage connecting to a 5-methyl-7-oxo-triazolo[4,3-a]pyrimidin-3-yl moiety.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2S3/c1-3-22-12-18-16-10(24-12)14-8(21)5-23-11-17-15-9-13-7(20)4-6(2)19(9)11/h4H,3,5H2,1-2H3,(H,13,15,20)(H,14,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYLSSCCSPAWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting ethyl sulfanyl hydrazine with carbon disulfide under basic conditions to form the thiadiazole ring.
Formation of the Triazolopyrimidine Moiety: This involves the cyclization of appropriate precursors such as 5-methyl-7-oxo-7H-[1,2,4]triazolo[4,3-a]pyrimidine.
Coupling Reaction: The final step involves coupling the thiadiazole and triazolopyrimidine moieties through a sulfanyl linkage using reagents like acetic anhydride and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole and triazolopyrimidine rings can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole or triazolopyrimidine derivatives.
Substitution: Substituted thiadiazole or triazolopyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the thiadiazole and triazole moieties exhibit notable anticancer properties. For instance:
- Mechanism of Action : Thiadiazole derivatives have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis. They also target key kinases involved in tumorigenesis .
- Case Studies :
Antimicrobial Properties
Thiadiazole compounds have been reported to possess antimicrobial activities against a range of pathogens:
- Mechanism : These compounds disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
- Research Findings : A series of studies have shown that thiadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Some derivatives of thiadiazoles have demonstrated anti-inflammatory properties:
- Mechanism : They inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in inflammatory models.
- Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases such as arthritis and asthma .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide. Key findings include:
- Substituent Variations : Modifications on the thiadiazole ring significantly affect potency against cancer cells.
- Linker Length : The length of the linker connecting different pharmacophores influences bioactivity and solubility.
Data Tables
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Thiadiazole Derivatives
Key Observations :
Pharmacological Activity Comparisons
Table 2: Pharmacological Profiles of Selected Derivatives
Key Findings :
- The triazolopyrimidinone group in the target compound may confer kinase inhibitory activity, akin to triazole-containing drugs, though direct evidence is lacking.
- Sulfanyl acetamide derivatives (e.g., compound d, ) show reduced water solubility (NMT 0.5% water content) compared to sulfonamides, impacting bioavailability .
Physicochemical and Stability Comparisons
Table 3: Physicochemical Properties
Notable Differences:
- The ethylsulfanyl group in the target compound may improve lipid solubility over chlorinated analogs (e.g., compound e), enhancing blood-brain barrier penetration .
- Stability: Thiol-containing derivatives (e.g., compound d) require protection from oxidation, whereas the target compound’s sulfanyl groups are less prone to dimerization .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a novel compound that integrates the biologically active scaffolds of thiadiazole and triazole. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. The biological activities associated with this compound stem from the pharmacological properties of its constituent moieties.
Chemical Structure and Synthesis
The synthesis of this compound involves the reaction of thiadiazole and triazole derivatives. The general synthetic route includes the formation of an intermediate through chloracetylation followed by cyclization reactions. The structural characterization is typically confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies indicated IC50 values ranging from 0.28 to 10 μg/mL against human breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes inhibition of DNA replication and cell division, targeting key kinases involved in tumorigenesis .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Spectrum of Activity : Studies have shown that derivatives containing the thiadiazole scaffold possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Properties
Thiadiazole derivatives are known for their anti-inflammatory effects:
- Inhibition Studies : Compounds have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
- Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives where one compound exhibited an IC50 value of 0.28 μg/mL against MCF-7 cells. This compound was further analyzed for its interaction with tubulin, revealing significant inhibitory activity on tubulin polymerization .
- Antimicrobial Screening : Another research focused on the synthesis of novel thiadiazolopyrimidine compounds which showed effective inhibition against Staphylococcus aureus with MIC values ranging from 1–5 μg/mL .
Comparative Data Table
Q & A
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and catalyst selection (e.g., NaOH or K2CO3). Purification via recrystallization (ethanol/water mixtures) or column chromatography improves yield. For example, highlights the use of ethanol for crystallization to achieve >70% yields in analogous thiadiazole derivatives . Reaction time optimization (6–12 hours) and stoichiometric control of intermediates (e.g., thiols or amines) are critical .
Q. What analytical techniques are essential for structural confirmation?
- Methodological Answer : Combine IR spectroscopy (to verify S-H or N-H stretches at 2500–2600 cm<sup>-1</sup> and 3300 cm<sup>-1</sup>, respectively) with <sup>1</sup>H NMR (to confirm substituent integration and coupling patterns). Mass spectrometry (HRMS) validates molecular weight. X-ray diffraction (single-crystal) provides definitive structural proof, as shown in for related thiadiazole-triazine hybrids .
Q. How should biological activity screening be designed for this compound?
- Methodological Answer : Use standardized assays (e.g., MIC for antimicrobial activity or IC50 for cytotoxicity) with positive controls (e.g., ciprofloxacin for bacteria). Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). recommends dose-response studies (1–100 µg/mL) and comparing activity to structurally similar derivatives to identify pharmacophores .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Methodological Answer : Systematically modify substituents (e.g., ethylsulfanyl, methyl-triazolopyrimidinone) and evaluate changes in bioactivity. For example, replacing ethylsulfanyl with bulkier groups (e.g., benzyl) may improve membrane permeability. demonstrates that triazine-thiadiazole hybrids with electron-withdrawing groups exhibit higher antimicrobial potency . Computational docking (e.g., AutoDock Vina) predicts binding to targets like DHFR or β-lactamases .
Q. How to resolve contradictions in spectral or bioactivity data across studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., solvent purity, pH). Cross-validate analytical methods: compare NMR shifts with DFT-calculated values (Gaussian 09) or re-run X-ray crystallography. and emphasize verifying purity (>95% by HPLC) before attributing activity discrepancies to structural variations .
Q. What computational approaches model interactions with biological targets?
- Methodological Answer : Use molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Quantum mechanical calculations (e.g., DFT for electron density maps) identify reactive sites. applied QSAR models to optimize thiadiazole derivatives for kinase inhibition .
Q. How to assess stability under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies (pH 1–10 buffers, 37°C) with LC-MS monitoring. Plasma stability assays (incubation with human plasma, 1–24 hours) detect esterase-mediated hydrolysis. notes that thiadiazole-acetamides are prone to oxidation; adding antioxidants (e.g., BHT) improves shelf life .
Q. What mechanisms underlie its pharmacological effects?
- Methodological Answer : Perform transcriptomics (RNA-seq) or proteomics (SILAC) on treated cells to identify dysregulated pathways. suggests triazolopyrimidine derivatives inhibit topoisomerase II, while thiadiazoles modulate redox enzymes . Knockout models (e.g., CRISPR-Cas9) validate target involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
